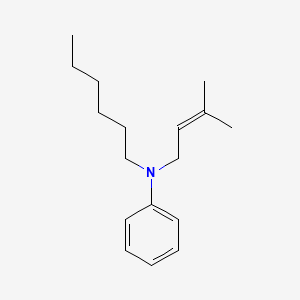
N-Hexyl-N-(3-methylbut-2-en-1-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hexyl-N-(3-methylbut-2-en-1-yl)aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a hexyl group and a 3-methylbut-2-en-1-yl group attached to the nitrogen atom of the aniline ring. Aniline derivatives are known for their wide range of applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-N-(3-methylbut-2-en-1-yl)aniline typically involves the reaction of aniline with hexyl bromide and 3-methylbut-2-en-1-yl bromide in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
N-Hexyl-N-(3-methylbut-2-en-1-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction of the compound can lead to the formation of the corresponding amine.
Substitution: The compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions typically require the presence of a catalyst, such as sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Nitrated, sulfonated, or halogenated derivatives.
科学的研究の応用
N-Hexyl-N-(3-methylbut-2-en-1-yl)aniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and polymers.
作用機序
The mechanism of action of N-Hexyl-N-(3-methylbut-2-en-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular signaling and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
N-Hexyl-N-(3-methylbut-2-en-1-yl)aniline: Characterized by the presence of a hexyl group and a 3-methylbut-2-en-1-yl group attached to the nitrogen atom of the aniline ring.
N-Methyl-N-(3-methylbut-2-en-1-yl)aniline: Similar structure but with a methyl group instead of a hexyl group.
N-Hexyl-N-(2-methylbut-2-en-1-yl)aniline: Similar structure but with a 2-methylbut-2-en-1-yl group instead of a 3-methylbut-2-en-1-yl group.
Uniqueness
This compound is unique due to the specific combination of the hexyl and 3-methylbut-2-en-1-yl groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in various fields, including chemistry, biology, medicine, and industry .
特性
CAS番号 |
88505-31-1 |
|---|---|
分子式 |
C17H27N |
分子量 |
245.4 g/mol |
IUPAC名 |
N-hexyl-N-(3-methylbut-2-enyl)aniline |
InChI |
InChI=1S/C17H27N/c1-4-5-6-10-14-18(15-13-16(2)3)17-11-8-7-9-12-17/h7-9,11-13H,4-6,10,14-15H2,1-3H3 |
InChIキー |
FQEBUCUNPUCLGJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCN(CC=C(C)C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


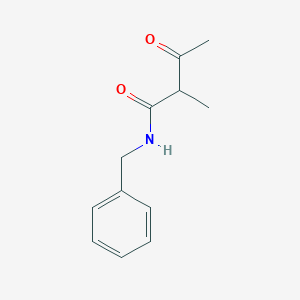
![1-Chloro-3-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14377206.png)
![(2-Aminoethoxy)[2-(furan-2-yl)phenyl]boranyl](/img/structure/B14377228.png)
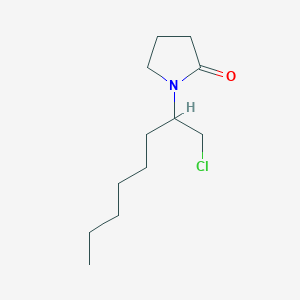

![Bis(2-chloroethyl) [(3,4-dichlorophenyl)methyl]phosphonate](/img/structure/B14377248.png)
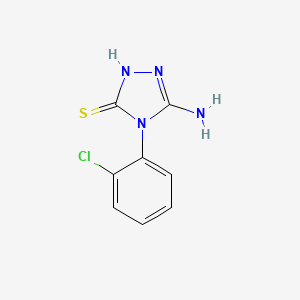
![4-Hexylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14377253.png)
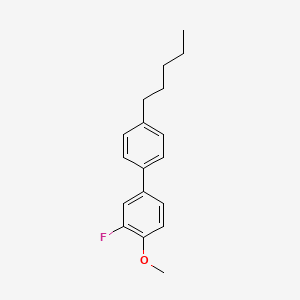
![3,4,5-Tribromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14377260.png)
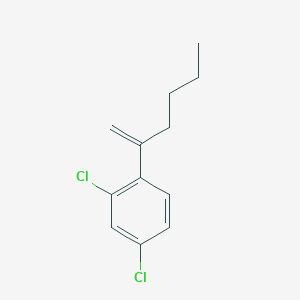
![2-Methyl-5-[(2-nitrophenyl)methyl]-1,3,4-oxadiazole](/img/structure/B14377271.png)

![2-[1-(Hydroxyimino)-2-methyl-1-phenylpropan-2-yl]-1,2-oxazetidin-3-one](/img/structure/B14377280.png)
